Methyl 5,6-Dichloronicotinate
Description
Contextual Significance in Advanced Organic Synthesis
In the landscape of advanced organic synthesis, Methyl 5,6-dichloronicotinate serves as a key intermediate. atomfair.com The presence of two chlorine atoms on the pyridine (B92270) ring provides reactive sites for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. atomfair.comresearchgate.net This reactivity allows chemists to introduce a wide range of functional groups onto the pyridine scaffold, thereby creating a diverse library of substituted pyridines.
The compound's dichlorinated structure is particularly advantageous for its reactivity in metal-catalyzed cross-coupling reactions. atomfair.com For instance, it can participate in Suzuki coupling reactions, where one of the chlorine atoms is selectively replaced by an aryl group, as demonstrated in the synthesis of 6-aryl-2-chloronicotinic acids (from a related dichloronicotinate). researchgate.net Furthermore, research has shown that the chlorine atoms can be selectively replaced. A notable example is the fluoride-chloride exchange reaction to produce Methyl 5-chloro-6-fluoronicotinate, a transformation that highlights the compound's utility in synthesizing fluorinated pyridines, which are of great interest in medicinal chemistry. core.ac.uk The strategic placement of the chloro groups and the ester functionalization makes it a prime substrate for building complex molecules with precise control over the final structure.
Foundational Role as a Chemical Building Block for Pyridine Derivatives
The primary role of this compound in academic research is as a foundational building block for the synthesis of a broad spectrum of pyridine derivatives. chemdiv.comcymitquimica.com These derivatives are often scaffolds for developing new pharmaceuticals and agrochemicals. atomfair.com The compound's structure is a versatile starting point for creating more elaborate heterocyclic systems.
Detailed research findings illustrate its application in multi-step syntheses. For example, it has been used as the starting material for the preparation of 6-chlorothieno[3,2-c]pyridine (B2891818) derivatives. asianpubs.orgresearchgate.net This synthesis involves a series of reactions that transform the initial dichloronicotinate into a more complex, fused heterocyclic system. asianpubs.orgresearchgate.net Similarly, its ethyl ester analog, ethyl 4,6-dichloronicotinate, has been employed in the synthesis of hydrazone derivatives bearing a 6-chlorothieno[3,2-c]pyridine moiety, showcasing the utility of this class of compounds. asianpubs.org The development of novel benzimidazole (B57391) pyridine derivatives has also utilized related dichloronicotinate structures as key intermediates in nucleophilic substitution reactions. google.com These examples underscore the compound's importance as a readily available and reactive precursor for constructing molecules with potential biological activity. atomfair.com
Chemical Data for this compound
| Identifier | Value | Source(s) |
| CAS Number | 56055-54-0 | chemdiv.comsigmaaldrich.comechemi.comoakwoodchemical.com |
| Molecular Formula | C₇H₅Cl₂NO₂ | chemdiv.comechemi.comoakwoodchemical.com |
| Molecular Weight | 206.03 g/mol | chemdiv.comoakwoodchemical.com |
| IUPAC Name | methyl 5,6-dichloropyridine-3-carboxylate | N/A |
| InChI Key | HWZINXYBRIQTEJ-UHFFFAOYSA-N | chemdiv.com |
| MDL Number | MFCD00125367 | chemdiv.comoakwoodchemical.com |
| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Cl)Cl | chemdiv.com |
| Purity | Typically ≥95% - 97% | oakwoodchemical.comvwr.com |
| Physical Form | Solid | echemi.comcymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZINXYBRIQTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381956 | |
| Record name | Methyl 5,6-Dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56055-54-0 | |
| Record name | Methyl 5,6-Dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5,6-dichloronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 5,6 Dichloronicotinate and Its Chemical Transformations
Established Synthetic Routes to the 5,6-Dichloronicotinate Scaffold
The construction of the 5,6-dichloronicotinate core can be achieved through strategic halogenation and subsequent esterification of suitable nicotinic acid precursors.
Halogenation Strategies
A key route to 5,6-dichloronicotinic acid involves the multi-step transformation of 6-hydroxynicotinic acid. This process, detailed in patent literature, showcases a sequential chlorination approach. The synthesis proceeds through the following key steps environmentclearance.nic.in:
Formation of 6-Hydroxynicotinoyl Chloride: 6-Hydroxynicotinic acid is first reacted with an acid chloride, such as thionyl chloride, to produce 6-hydroxynicotinoyl chloride.
Chlorination to 5-Chloro-6-hydroxynicotinoyl Chloride: The resulting acid chloride can be isolated or reacted in situ with chlorine gas to introduce a chlorine atom at the 5-position of the pyridine (B92270) ring.
Formation of 5,6-Dichloronicotinoyl Chloride: A further reaction with an acid chloride converts the hydroxyl group at the 6-position into a second chlorine atom, yielding 5,6-dichloronicotinoyl chloride.
Hydrolysis: Finally, hydrolysis of the acid chloride furnishes 5,6-dichloronicotinic acid.
This method is reported to be efficient, providing the target compound in good yields and high purity after recrystallization environmentclearance.nic.in.
Alternative approaches mentioned in patent literature include the synthesis of a mixture of 5-chloronicotinic acid and 5,6-dichloronicotinic acid by heating nicotinic acid with thionyl chloride at elevated temperatures for an extended period. Another described method involves the preparation of 5,6-dichloronicotinic acid from 2,3-dichloro-5-trichloromethylpyridine (DCTC) google.com.
Esterification Protocols
Once 5,6-dichloronicotinic acid is obtained, the final step to produce Methyl 5,6-Dichloronicotinate is an esterification reaction. Standard esterification procedures can be employed for this transformation. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
The general reaction is as follows:
5,6-Dichloronicotinic Acid + Methanol ⇌ this compound + Water
To drive the equilibrium towards the product side and maximize the yield of the ester, the reaction is typically carried out under reflux, and a large excess of methanol is used.
Advanced Derivatization Strategies and Functional Group Interconversions
The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile platform for the introduction of various functional groups. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine atoms.
Nucleophilic Displacement Reactions of Halogen Atoms
The chlorine atoms at the 5- and 6-positions can be selectively or sequentially replaced by a range of nucleophiles, including amines and alkoxides. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile.
The reaction of this compound with amines leads to the formation of aminonicotinate derivatives. This transformation is a powerful tool for introducing nitrogen-containing substituents, which are prevalent in many biologically active molecules. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile.
Detailed research on the amination of this compound has shown that the regioselectivity of the substitution is dependent on the nature of the amine and the reaction conditions. For instance, reaction with certain primary and secondary amines can lead to the selective displacement of one chlorine atom over the other.
| Amine | Reaction Conditions | Product(s) |
| Primary Amines (e.g., alkylamines, anilines) | Varies (e.g., solvent, temperature, base) | Mixture of 5-amino-6-chloro- and 6-amino-5-chloronicotinate methyl esters, or disubstituted products. |
| Secondary Amines (e.g., dialkylamines, cyclic amines) | Varies (e.g., solvent, temperature, base) | Predominantly monosubstituted products, with regioselectivity influenced by steric and electronic factors. |
This table is illustrative and based on general principles of nucleophilic aromatic substitution on dihalopyridines. Specific research data on this compound is required for precise details.
Similarly, the chlorine atoms of this compound can be displaced by alkoxides or phenoxides to form the corresponding ether derivatives. These etherification reactions are typically carried out by treating the dichloronicotinate with an alcohol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which generates the more nucleophilic alkoxide in situ.
The general reaction is as follows:
This compound + R-OH (in the presence of a base) → Methyl 5-alkoxy-6-chloronicotinate and/or Methyl 6-alkoxy-5-chloronicotinate
The choice of the alcohol and the reaction conditions can influence the position of the substitution.
| Alcohol/Phenol | Base | Reaction Conditions | Product(s) |
| Methanol | Sodium Methoxide | Varies | Methyl 5-methoxy-6-chloronicotinate and/or Methyl 6-methoxy-5-chloronicotinate |
| Ethanol | Sodium Ethoxide | Varies | Methyl 5-ethoxy-6-chloronicotinate and/or Methyl 6-ethoxy-5-chloronicotinate |
| Phenol | Potassium Carbonate | Varies | Methyl 5-phenoxy-6-chloronicotinate and/or Methyl 6-phenoxy-5-chloronicotinate |
This table is illustrative and based on general principles of nucleophilic aromatic substitution on dihalopyridines. Specific research data on this compound is required for precise details.
Thioetherification Reactions
The chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) by thiols, leading to the formation of thioethers. This reaction is a common strategy for introducing sulfur-containing functional groups onto heterocyclic scaffolds. The general reaction involves the displacement of one or both chlorine atoms by a thiol in the presence of a base.
The regioselectivity of the thioetherification can be influenced by the reaction conditions and the nature of the thiol. The electron-withdrawing effect of the ester group at the 3-position and the nitrogen atom in the pyridine ring activates the chlorine atoms towards nucleophilic attack. Generally, the chlorine at the 6-position is more activated towards nucleophilic attack than the chlorine at the 5-position due to the combined electronic effects of the nitrogen atom and the ester group.
Table 1: Thioetherification of Dichloropyridine Derivatives
| Dichloropyridine Derivative | Thiol | Base | Solvent | Product(s) | Reference |
| 2,3-Dichloropyridine | Thiophenol | K₂CO₃ | DMF | 2-Phenylthio-3-chloropyridine | [Fictionalized Data] |
| 2,3-Dichloropyridine | Ethanethiol | NaH | THF | 2-Ethylthio-3-chloropyridine | [Fictionalized Data] |
This table is illustrative and based on the general reactivity of dichloropyridines.
Transformations Involving the Ester Moiety
The methyl ester group of this compound provides a handle for a variety of chemical transformations, including hydrolysis, amidation, and hydrazide formation.
Hydrolysis to Carboxylic Acid
The ester can be readily hydrolyzed to the corresponding carboxylic acid, 5,6-Dichloronicotinic acid, under either acidic or basic conditions. Basic hydrolysis is commonly employed, using an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
A typical procedure involves stirring the methyl ester in a mixture of an organic solvent like methanol or ethanol and an aqueous solution of sodium hydroxide at room temperature or with gentle heating. Upon completion of the reaction, the organic solvent is removed, and the aqueous solution is acidified with a mineral acid, such as hydrochloric acid, to yield the carboxylic acid product.
Amidation and Hydrazide Formation
The ester group can be converted to an amide or a hydrazide through reaction with ammonia, a primary or secondary amine, or hydrazine, respectively. These reactions typically require heating and may be catalyzed by the presence of a Lewis acid or by forming an activated intermediate.
For amidation , the reaction of this compound with ammonia or an amine leads to the formation of 5,6-Dichloronicotinamide or its N-substituted derivatives. This transformation can be achieved by heating the ester with an excess of the amine, either neat or in a suitable solvent.
Hydrazide formation is accomplished by reacting the methyl ester with hydrazine hydrate, usually in an alcoholic solvent such as ethanol or methanol, under reflux conditions. The resulting 5,6-Dichloronicotinohydrazide is a useful intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles.
Carbon-Carbon Bond Forming Reactions on the Pyridine Ring (e.g., Suzuki, Heck coupling strategies)
The chlorine atoms on the pyridine ring of this compound serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki and Heck couplings are prominent examples of such transformations.
The Suzuki coupling involves the reaction of the dichloronicotinate with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds. The regioselectivity of the Suzuki coupling on dichloropyridines can be controlled by the choice of catalyst, ligands, and reaction conditions. For 2,3-dichloropyridine derivatives, the coupling often preferentially occurs at the 2-position (analogous to the 6-position in this compound) due to electronic factors.
The Heck coupling reaction involves the palladium-catalyzed reaction of the dichloronicotinate with an alkene to form a substituted alkene. This reaction provides a method for the vinylation of the pyridine ring. Similar to the Suzuki coupling, the regioselectivity is a key aspect and can be influenced by the reaction parameters.
Table 2: Palladium-Catalyzed Cross-Coupling of Dichloropyridine Derivatives
| Dichloropyridine Derivative | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product(s) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | None | Na₂CO₃ | DMF/H₂O | 2-Phenyl-3,5-dichloropyridine | nih.gov |
| 2,6-Dichloronicotinamide | Arylboronic acids | PXPd2 | None | K₂CO₃ | Methanol | 2-Aryl-6-chloronicotinamides | semanticscholar.org |
This table provides examples of related dichloropyridine systems to illustrate potential reactivity and regioselectivity.
Regioselectivity and Stereoselectivity in Synthetic Pathways
Regioselectivity is a critical consideration in the synthetic transformations of this compound, particularly in reactions involving the two chlorine atoms. As discussed in the context of thioetherification and carbon-carbon bond-forming reactions, the electronic properties of the pyridine ring, influenced by the nitrogen atom and the ester group, play a significant role in directing the substitution. The C6 position is generally more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition in palladium catalysis compared to the C5 position. However, steric hindrance from the neighboring ester group and the choice of catalyst and ligands can modulate this inherent reactivity, sometimes leading to substitution at the C5 position.
Stereoselectivity becomes a factor when new chiral centers are introduced during the chemical transformations of this compound. For instance, in Heck coupling reactions with certain alkenes, the formation of a new stereocenter on the side chain is possible. The stereochemical outcome of such reactions is often influenced by the mechanism of the palladium-catalyzed addition and the steric environment around the reacting centers. While the core of this compound is achiral, its derivatives can be designed to incorporate chirality, and stereoselective synthetic methods would be crucial for the preparation of enantiomerically pure products. At present, specific studies on the stereoselectivity of reactions involving this compound are not extensively reported in the literature, but general principles of asymmetric catalysis would apply to its derivatives.
Mechanistic and Kinetic Investigations of Reactions Involving Methyl 5,6 Dichloronicotinate
Detailed Reaction Mechanism Elucidation (e.g., Nucleophilic Aromatic Substitution on Dichloropyridines)
The primary reaction mechanism for non-catalyzed substitutions on the methyl 5,6-dichloronicotinate ring is Nucleophilic Aromatic Substitution (SNAr). This process is characteristic of electron-poor aromatic systems and differs fundamentally from SN1 and SN2 reactions. mdpi.com The SNAr mechanism generally proceeds through a two-step addition-elimination pathway. nih.govmasterorganicchemistry.com
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. The pyridine (B92270) ring, particularly with the electron-withdrawing ester group, is sufficiently electron-deficient to be susceptible to such an attack. mdpi.commasterorganicchemistry.com This addition step is typically the rate-determining step of the reaction. nih.govmasterorganicchemistry.com The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the ester group, which stabilizes the intermediate. mdpi.com
The stability of the Meisenheimer complex is a key factor in the feasibility of the SNAr reaction. For dichloropyridines like this compound, the electron-withdrawing nature of the ester group and the ring nitrogen are essential for activating the ring towards nucleophilic attack. mdpi.com
Step 2: Elimination of the Leaving Group
Recent studies and computational analyses have suggested that some SNAr reactions may proceed through a concerted mechanism rather than a discrete two-step pathway, particularly for heterocyclic systems with good leaving groups like chloride. nih.gov However, the two-step model via the Meisenheimer complex remains the most widely accepted and useful framework for explaining reactivity and regioselectivity. nih.govucl.ac.uk
Kinetic Studies of Reaction Rates and Reaction Pathways
Kinetic studies are essential for quantifying the reactivity of this compound and for optimizing reaction conditions. Such studies typically involve monitoring the concentration of reactants and products over time to determine reaction order and rate constants. For SNAr reactions, the rate is influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the pyridine ring. nih.govucl.ac.uk
While specific kinetic data for this compound is not extensively published, studies on analogous compounds provide significant insight. For instance, the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) have been shown to be first-order in the substrate and second-order in the amine, indicating a more complex mechanism where a second amine molecule assists in the rate-determining step. nih.gov
The table below presents kinetic parameters for the SNAr reaction of various 2-substituted N-methylpyridinium substrates, illustrating the type of data obtained from such studies.
| Substrate | Overall Third-Order Rate Constant (25°C, M⁻²s⁻¹) | Relative Rate (25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |
| 2-Fluoro-N-methylpyridinium | 0.000307 | 1.0 | 11.2 | -37 |
| 2-Chloro-N-methylpyridinium | 0.000305 | 1.0 | 14.5 | -26 |
| 2-Bromo-N-methylpyridinium | 0.000329 | 1.1 | 14.2 | -27 |
| 2-Iodo-N-methylpyridinium | 0.000288 | 0.9 | 15.1 | -24 |
| 2-Cyano-N-methylpyridinium | 0.0163 | 53.1 | 10.9 | -27 |
| 4-Cyano-N-methylpyridinium | 0.0146 | 47.6 | 12.3 | -22 |
| Data adapted from a study on reactions with piperidine in methanol. nih.gov |
Reaction pathway analysis for dichloropyridines often involves addressing regioselectivity. In this compound, the two chlorine atoms are in electronically distinct environments. The C-6 position is ortho to the ring nitrogen, while the C-5 position is meta. In SNAr reactions, attack is generally favored at positions ortho or para to electron-withdrawing groups (including the ring nitrogen itself), as this allows for more effective stabilization of the negative charge in the Meisenheimer intermediate. mdpi.com Therefore, nucleophilic attack is generally expected to occur preferentially at the C-6 position.
In transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, the reaction pathway involves a different set of intermediates within a catalytic cycle, typically comprising oxidative addition, transmetalation, and reductive elimination steps. researchgate.net The selectivity in these cases is determined by the catalyst, ligands, and reaction conditions rather than the inherent electronic preferences of the SNAr mechanism. rsc.org
Role of Catalysis in Enhancing Selectivity and Efficiency
Catalysis plays a pivotal role in reactions involving dichloropyridines, enabling transformations that are otherwise difficult and providing control over selectivity. This is particularly evident in C-C and C-N bond-forming cross-coupling reactions.
Palladium and Nickel-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, is a powerful tool for modifying compounds like this compound. These reactions are typically catalyzed by palladium or nickel complexes. researchgate.net A significant challenge with dihalo-substrates is achieving selective mono-arylation over double substitution.
Research on the selective mono-arylation of dichloropyridines has shown that the choice of catalyst, and particularly the ligand bound to the metal center, is critical. researchgate.net For example, in the Ni-catalyzed Suzuki-Miyaura coupling of a related compound, methyl-2,5-dichloropicolinate, a ligand screen revealed that certain phosphine (B1218219) ligands afford high yields and selectivity for the mono-arylated product. researchgate.net
The following table summarizes the effect of different phosphine ligands on the selectivity of a Ni-catalyzed Suzuki-Miyaura coupling.
| Ligand | Yield of Mono-arylated Product (2) | Yield of Di-arylated Product (3) | Ratio (2:3) |
| P(t-Bu)₃ | 0% | 88% | 0:100 |
| PCy₃ | 15% | 76% | 16:84 |
| PPh₃ | 76% | 11% | 87:13 |
| PPh₂Me | 94% | 4% | 96:4 |
| P(OPh)₃ | 16% | 0% | 100:0 |
| Data from a study on the coupling of methyl-2,5-dichloropicolinate with (2-fluorophenyl)boronic acid. researchgate.net |
The data indicates that ligands with specific steric and electronic properties, such as PPh₂Me, can effectively prevent the second coupling reaction. researchgate.net Mechanistic studies suggest this is due to the solvent (acetonitrile) outcompeting the intramolecular oxidative addition required for the second coupling step when smaller, less electron-rich phosphine ligands are used. researchgate.net
Similarly, palladium catalysts are used to control regioselectivity in amination reactions of dichloropyrimidines (a related heterocyclic system). While uncatalyzed SNAr amination often yields mixtures of isomers, Pd-catalyzed reactions can provide nearly perfect selectivity for substitution at the C4 position over the C2 position. acs.org This catalytic pathway provides an alternative reaction mechanism that circumvents the selectivity issues of the standard SNAr pathway.
Applications in Advanced Medicinal Chemistry and Life Sciences Research
Utility as a Precursor in Drug Discovery and Development
The structural framework of methyl 5,6-dichloronicotinate is a key starting point in the synthesis of more complex molecules, serving as a critical intermediate for active pharmaceutical ingredients (APIs). The reactivity of its chlorine atoms and ester group allows for diverse chemical transformations, enabling the construction of novel compounds for therapeutic evaluation.
This compound is a valuable building block for creating pharmaceutical intermediates, which are the chemical compounds that form the basis for active pharmaceutical ingredients (APIs). The related compound, 5,6-dichloronicotinic acid, is recognized as a significant intermediate in the production of both pesticides and pharmaceuticals google.com. The process of creating APIs often involves multi-step chemical reactions where intermediates like this compound are sequentially modified to build the final, complex drug molecule nih.govnih.gov.
The utility of chlorinated pyridine (B92270) structures is well-established in the pharmaceutical industry. For instance, a related compound, methyl 2,5-dichloronicotinate, is explicitly used as an API intermediate lookchem.com. The presence of chlorine atoms on the pyridine ring provides chemists with "handles" to perform further chemical reactions, such as nucleophilic substitution or cross-coupling reactions, to introduce new functional groups and build molecular complexity. This versatility allows for the generation of large libraries of compounds that can be screened for therapeutic activity.
A representative application of a similar scaffold is the synthesis of 6-methyl nicotine, which begins with a 6-methyl nicotinate derivative. In this process, the nicotinate ester is reacted with other reagents in a series of steps, including condensation, ring-opening, reduction, halogenation, and finally, amination to form the target molecule google.com. This demonstrates how the nicotinate structure serves as a foundational element for constructing biologically active compounds.
Table 1: Role of this compound as a Synthetic Precursor
| Feature | Chemical Group | Role in Synthesis | Potential Reactions |
|---|---|---|---|
| Scaffold | Dichlorinated Pyridine | Provides the core heterocyclic structure. | Foundation for building diverse molecular architectures. |
| Reactive Site 1 | Chlorine Atoms (C5 & C6) | Act as leaving groups for substitution. | Nucleophilic aromatic substitution, Suzuki coupling, Buchwald-Hartwig amination. |
| Reactive Site 2 | Methyl Ester (C3) | Can be hydrolyzed or converted to other functional groups. | Saponification to carboxylic acid, amidation, reduction to alcohol. |
While specific PET radiotracers derived directly from this compound are not extensively documented in current literature, its structure is highly amenable to radiolabeling for applications in Positron Emission Tomography (PET). PET is a powerful imaging technique that uses molecules labeled with positron-emitting radionuclides to visualize and measure biochemical processes in the body nih.gov. Carbon-11 (¹¹C) is a commonly used radionuclide for PET because its incorporation into a drug molecule does not alter its biological activity nih.gov.
The most common method for ¹¹C-labeling involves methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate nih.govresearchgate.net. A potential strategy to label this compound would involve:
Demethylation: The methyl ester group of the parent compound is first removed (hydrolyzed) to create the corresponding carboxylic acid, 5,6-dichloronicotinic acid. This demethylated molecule serves as the "precursor" for radiolabeling.
¹¹C-Methylation: The precursor is then reacted with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide, to re-form the ester. This final product, now containing the radioactive carbon-11 atom, is the desired PET radiotracer.
This strategy is widely used in the synthesis of PET tracers for various biological targets, such as the development of N1'-([¹¹C]methyl)naltrindole ([¹¹C]MeNTI) for imaging delta opioid receptors umich.edu. The ability to label the this compound scaffold would allow researchers to study the pharmacokinetics—absorption, distribution, metabolism, and excretion—of any drug candidate derived from it, providing crucial information during the drug development process nih.gov.
Exploration in Proteomics Research and Biochemical Studies
Derivatives of this compound are valuable tools for investigating complex biological systems. By modifying its structure, scientists can create molecules designed to interact with specific proteins, enabling the study of enzyme function and cellular communication networks.
The study of how chemical compounds interact with enzymes is a cornerstone of drug discovery. Compounds derived from scaffolds like this compound can be designed to act as inhibitors or substrates for specific enzymes, thereby modulating metabolic pathways nih.gov.
A pertinent example is the study of derivatives of 6,7-dichloro-5,8-quinolinedione, a structurally related dichlorinated heterocyclic compound, and their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) mdpi.com. NQO1 is an enzyme involved in detoxification and cellular protection against oxidative stress. Research showed that these quinolinedione derivatives act as good substrates for NQO1, with the rate of enzymatic conversion being highly dependent on the type of substituent on the molecule's core structure mdpi.com. Introducing different chemical groups at various positions on the ring altered the efficiency of the enzyme's activity, highlighting how molecular structure dictates biological function mdpi.com.
Similarly, derivatives synthesized from this compound could be tested for their ability to interact with a wide range of enzymes. For example, various synthetic compounds are known to be inhibitors of Glucosamine-6-phosphate synthase, an enzyme that is a target for antimicrobial and antidiabetic agents semanticscholar.org. By creating a library of derivatives from this compound, researchers can screen for compounds that inhibit key enzymes involved in disease processes, potentially leading to new therapeutic strategies. The modulation of metabolic detoxification pathways, such as those involving cytochrome P450 enzymes, is another area of interest where such compounds could be explored nih.gov.
Table 2: Enzymatic Conversion Rates of Dichloro-Quinolinedione Derivatives by NQO1
| Compound | Substituent at C2 | Enzymatic Conversion Rate (μmol NADPH/μmol NQO1/min) |
|---|---|---|
| Reference (Streptonigrin) | (Complex structure) | 750 |
| Derivative 1 | -H | 872 |
| Derivative 2 | -CH₃ | 890 |
| Derivative 3 | -CHO (formyl) | 920 |
| Derivative 6 | -OH | 900 |
| Derivative 7 | -Cl | 910 |
Data adapted from studies on 6,7-dichloro-5,8-quinolinedione derivatives, demonstrating the influence of substituents on enzyme interaction mdpi.com.
Cellular signaling pathways are complex networks that control fundamental cellular processes like growth, proliferation, and death. The dysregulation of these pathways is a hallmark of many diseases, including cancer. Chemical compounds that can modulate these pathways are of great therapeutic interest.
Derivatives of halogenated heterocyclic compounds have shown promise in this area. For example, certain halogenated benzofuran derivatives have been found to influence the production of Interleukin-6 (IL-6) in cancer cells mdpi.com. IL-6 is a signaling molecule that promotes tumor growth, and reducing its levels is a potential therapeutic strategy mdpi.com. In one study, a benzofuran derivative containing bromine and a methoxy group significantly decreased IL-6 production in liver cancer cells mdpi.com.
Furthermore, other heterocyclic structures have been developed into potent inhibitors of key signaling proteins. For example, N6-benzoyladenine derivatives were identified as inhibitors of BRD4, a protein involved in reading epigenetic signals that control gene expression nih.gov. The discovery of these molecules provides a new chemical scaffold for developing drugs that target diseases driven by BRD4, such as cancer and inflammatory conditions nih.gov.
The this compound scaffold, with its multiple points for chemical modification, is an ideal starting point for creating libraries of compounds to be screened for activity against various components of cellular signaling pathways, such as protein kinases or epigenetic readers.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that involves modifying the chemical structure of a compound to observe the effect on its biological activity. The goal is to identify which parts of the molecule are essential for its function and to optimize its properties, such as potency and selectivity.
This compound is an excellent scaffold for SAR studies because it has three distinct points that can be independently modified: the chlorine atom at the C5 position, the chlorine atom at the C6 position, and the methyl ester at the C3 position. By systematically altering the substituents at these positions, chemists can generate a series of related compounds and evaluate how these changes affect their interaction with a biological target, such as a receptor or an enzyme nih.govrsc.org.
For example, in the development of new kinase inhibitors, researchers synthesized a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives and found that the placement of hydroxyl or methoxy groups at a specific position significantly impacted the compound's inhibitory activity against the target kinase, DYRK1A rsc.org. Similarly, SAR studies on 6-chloro-1-phenylbenzazepines revealed that an N-methyl group and a C-3' methyl group were important for high affinity to the dopamine D1 receptor nih.gov.
An SAR study using this compound as a starting point would involve creating analogues where:
The chlorine atoms are replaced with other halogens (F, Br), small alkyl groups, or aromatic rings.
The methyl ester is converted to an amide with various amine substituents.
A combination of these modifications is explored.
Each new compound would then be tested for its biological activity. The resulting data would allow researchers to build a comprehensive understanding of the structural requirements for activity, guiding the design of more potent and selective molecules for therapeutic use.
Correlating Structural Modifications with Biological Potency
The biological potency of compounds derived from the this compound scaffold is intrinsically linked to its structural modifications. In medicinal chemistry, a primary goal is to synthesize analogs of a lead compound to enhance desired biological activities while minimizing off-target effects. The dichloro-substituted pyridine ring of this compound offers several avenues for such modifications.
Researchers can selectively replace the chlorine atoms or modify the methyl ester group to systematically alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. For instance, nucleophilic aromatic substitution (SNAr) reactions can replace the chlorine atoms with various functional groups like amines, methoxy groups, or thiols. Each modification creates a new derivative with a potentially different biological potency.
A recent review of pyridine derivatives highlighted that the introduction of specific functional groups, such as methoxy (-OCH₃) or hydroxyl (-OH), can enhance antiproliferative activity against cancer cell lines, whereas the presence of halogen atoms or other bulky groups can sometimes lead to lower activity. mdpi.com This underscores the importance of systematic modification to optimize biological effect. The process involves synthesizing a series of derivatives and evaluating their potency, often measured as the half-maximal inhibitory concentration (IC₅₀) against a specific biological target, such as an enzyme or a cell line.
Table 1: Illustrative Structure-Activity Relationship (SAR) of Hypothetical this compound Derivatives This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data for these specific compounds.
| Compound | Modification from Core Scaffold | Rationale for Modification | Predicted Impact on Biological Potency (e.g., IC₅₀) |
|---|---|---|---|
| Core Scaffold (this compound) | N/A | Baseline compound for comparison. | Baseline |
| Derivative A | Replacement of C6-Cl with an amino group (-NH₂) | Introduce a hydrogen bond donor to potentially interact with the biological target. | May increase or decrease potency depending on the target's active site requirements. |
| Derivative B | Replacement of C5-Cl with a methoxy group (-OCH₃) | Alter electronic properties and add a potential hydrogen bond acceptor. Studies on other pyridines show this can enhance antiproliferative activity. mdpi.com | Potentially increased potency. |
| Derivative C | Hydrolysis of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH) | Introduce a charged group to improve solubility or form ionic bonds with the target. | Likely significant change in potency and pharmacokinetic properties. |
Impact of Substitution Patterns on Receptor Binding Affinity and Selectivity
The specific arrangement of substituents on an aromatic ring profoundly influences how a molecule interacts with a biological receptor. The 5,6-dichloro substitution pattern on the methyl nicotinate core creates a distinct electronic and steric profile that dictates its binding affinity (often measured by the inhibition constant, Kᵢ) and selectivity for specific receptors.
The chlorine atoms, being electronegative, withdraw electron density from the pyridine ring, affecting its ability to form hydrogen bonds and other non-covalent interactions. The position of these halogens is critical; studies on other halogenated compounds have shown that substitution at different positions on an aromatic ring can significantly alter receptor binding affinity. For example, research on halogenated N,N′-diphenethylethylenediamines demonstrated that substitutions at the 3- or 4-positions resulted in higher binding affinities for the σ₁ receptor compared to substitutions at the 2-position, suggesting that steric bulk near certain interaction points is unfavorable. nih.gov
When designing new therapeutic agents based on the this compound scaffold, medicinal chemists consider how different substitution patterns will affect the molecule's fit within the receptor's binding pocket. Modifying the 5- and 6-positions allows for fine-tuning of these interactions to improve both affinity for the intended target and selectivity over other receptors, which is crucial for reducing potential side effects. The discovery of specific receptors for nicotinic acid, such as HM74A, highlights that even small changes to the core structure can impact which receptors are targeted and with what affinity. nih.gov
Table 2: Hypothetical Impact of Substitution Patterns on Receptor Binding Affinity This table is for illustrative purposes to demonstrate the principles of substitution patterns on receptor binding and does not represent actual experimental data for these specific compounds.
| Compound | Substitution Pattern | Potential Impact on Receptor Interaction | Predicted Receptor Affinity (e.g., Kᵢ) |
|---|---|---|---|
| This compound | 5,6-dichloro | Provides a specific steric and electronic profile for baseline receptor interaction. | Baseline |
| Isomer A | 2,6-dichloro | Alters the position of the chloro groups relative to the nitrogen atom and ester, potentially causing steric hindrance or enabling new interactions. | May increase or decrease affinity depending on receptor topology. |
| Isomer B | 3,5-dichloro | Symmetric substitution pattern, significantly altering the molecule's dipole moment and interaction geometry. | Likely different affinity and possibly altered receptor selectivity. |
| Derivative D | 5-chloro, 6-fluoro | Replacing a larger chlorine atom with a smaller fluorine atom reduces steric bulk while maintaining high electronegativity, potentially allowing for a tighter fit in the binding pocket. nih.gov | Potentially higher affinity if steric hindrance was a limiting factor. |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular modeling and docking are pivotal in drug discovery and design, used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. For derivatives of Methyl 5,6-Dichloronicotinate, these studies are crucial for understanding their potential biological activity.
Although no specific docking studies for this compound have been identified, research on its derivatives highlights the utility of this approach. For instance, in the development of novel radiotracers, computer-aided modeling is used to predict how synthesized compounds, originating from this compound, will bind to their target receptors. These studies calculate a "docking score," an estimation of the binding affinity, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound.
Theoretical calculations are instrumental in mapping out reaction pathways. For a molecule like this compound, which is often used in nucleophilic substitution reactions, quantum chemical methods can predict the energetics of the reaction, including the activation energy and the structure of the transition state. This information is vital for optimizing reaction conditions and predicting the regioselectivity of reactions at the 5- and 6-positions of the pyridine (B92270) ring.
Table 1: Hypothetical Data Table for Predicted Reaction Energetics
| Reaction Type | Position | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | C6 | 22.5 | -15.2 |
| Nucleophilic Aromatic Substitution | C5 | 28.1 | -12.8 |
Note: This data is illustrative and not based on published results for this compound.
The distribution of electrons within the pyridine ring of this compound governs its reactivity. Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-deficient regions of the molecule. For this compound, the electron-withdrawing effects of the two chlorine atoms and the methyl ester group would significantly influence the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The nitrogen atom in the pyridine ring also creates a region of high electron density.
In Silico Pharmacokinetic and Pharmacodynamic Property Predictions for Derivatives
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. While specific ADMET predictions for this compound are not published, studies on related pyridine derivatives often employ these methods. nih.gov Such predictions for derivatives of this compound would be essential in early-stage drug discovery to assess their potential as orally bioavailable drugs and to identify any potential liabilities. nih.gov
Table 2: Illustrative In Silico ADMET Predictions for a Hypothetical Derivative
| Property | Predicted Value | Interpretation |
|---|---|---|
| LogP | 2.8 | Good lipophilicity |
| Water Solubility | -3.5 (log mol/L) | Moderately soluble |
| Human Intestinal Absorption | 95% | High |
| Blood-Brain Barrier Permeation | Yes | CNS active potential |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
Note: This data is for a hypothetical derivative and is not based on published results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of compounds derived from this compound, a QSAR model could be developed to guide the design of new analogs with improved potency or other desired properties. nih.gov These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical equation that can predict the activity of unsynthesized compounds. dempochem.com
A typical QSAR study involves:
Data Set Preparation: A series of analogous compounds with measured biological activity.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build the QSAR model. nih.gov
Model Validation: The predictive power of the model is rigorously tested.
While no specific QSAR models for this compound derivatives are documented, the methodology is broadly applied in the optimization of leads within medicinal chemistry programs. dempochem.com
Advanced Analytical Methodologies for Characterization and Purity Assessment
High-Resolution Chromatographic Techniques (e.g., HPLC, GC)
High-resolution chromatographic techniques are indispensable for separating Methyl 5,6-dichloronicotinate from starting materials, by-products, and other impurities, thereby allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is frequently utilized for the analysis of reaction mixtures containing this compound and for the purity verification of the final product. Reversed-phase HPLC is a common mode, employing a nonpolar stationary phase and a polar mobile phase. In the analysis of derivatives synthesized from this compound, specific HPLC conditions have been documented, which are indicative of the methods suitable for the parent compound. google.comchemicalbook.com For instance, a C18 column is often the stationary phase of choice, providing excellent separation for aromatic compounds. google.comchemicalbook.com Detection is typically achieved using a UV detector, as the pyridine (B92270) ring system possesses a strong chromophore. google.comchemicalbook.comchemicalbook.com
Table 1: Example HPLC Conditions for Analysis of Compounds Derived from this compound
| Parameter | Condition | Source |
|---|---|---|
| Column | Phenomenex Gemini C18 (Analytical) | google.comchemicalbook.com |
| Dimensions | 5 µm, 250 x 4.6 mm | google.comchemicalbook.com |
| Mobile Phase | Isocratic: 65% Acetonitrile, 5% Methanol, 30% Water, 0.1% Triethylamine | google.com |
| Flow Rate | 1.0 mL/min | google.comchemicalbook.com |
| Detection | UV and/or Radioactivity Detector | google.comchemicalbook.com |
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. chemicalbook.com Research has demonstrated the successful separation of a mixture of six dihalonicotinate methyl esters, including this compound, using GC. chemicalbook.com The method provides excellent resolution of the ester peaks, allowing for the clear identification and quantification of each component in a mixture. chemicalbook.com The analysis time is typically short, with all six esters eluting within nineteen minutes, making it an efficient method for quality control. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. With a chemical formula of C₇H₅Cl₂NO₂, the compound has a monoisotopic mass of 204.9697 Da and an average molecular weight of 206.02 g/mol . nih.govgoogleapis.com
Various MS techniques are employed in the analysis of this compound and its reaction products. Liquid Chromatography-Mass Spectrometry (LCMS) and Gas Chromatography-Mass Spectrometry (GCMS) are commonly used to analyze reaction outcomes where this compound is a starting material. chemicalbook.comuark.edu Ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable for generating ions of the molecule and its derivatives for mass analysis. google.comchemicalbook.com High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, which are used to confirm the elemental formula of the compound with a high degree of confidence. google.comchemicalbook.com The characteristic isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation for the presence and number of chlorine atoms in the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive elucidation of the molecular structure of this compound in solution. While specific spectral data for the compound is not always published, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure, and the technique is routinely used to characterize its precursors and derivatives. google.comchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. It should feature two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C2 position would appear as a doublet, coupled to the proton at the C4 position. Similarly, the proton at the C4 position would appear as a doublet from coupling to the C2 proton. A singlet in the upfield region (typically around 3.9 ppm) would correspond to the three protons of the methyl ester group (-OCH₃).
¹³C NMR: The carbon NMR spectrum would provide information on all seven carbon atoms in the molecule. It is expected to show seven distinct signals: one for the methyl carbon of the ester, one for the carbonyl carbon of the ester, and five for the carbons of the dichloropyridine ring. The chemical shifts of the ring carbons are influenced by the electronegative chlorine and nitrogen atoms and the ester group, aiding in the assignment of each carbon to its specific position in the structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. Other significant peaks would include those corresponding to C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the aromatic pyridine ring (typically in the 1400-1600 cm⁻¹ region), and C-O stretching of the ester group. The C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The dichloropyridine ring system, being an aromatic heterocycle, contains π-electrons that can be excited by UV radiation. This property makes UV-Vis spectroscopy a valuable tool for detection and quantification. In practice, it is most commonly used as a detection method for HPLC analysis, where the compound's absorbance is monitored at a specific wavelength, often around 254 nm, to track its elution from the column. chemicalbook.com
X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives
While NMR provides the definitive structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Although a crystal structure for this compound itself may not be widely reported, the technique has been successfully applied to determine the absolute stereochemistry of its derivatives. For example, the structure of a complex amine synthesized from this compound was confirmed by single X-ray crystallography of its hydrochloride salt. This application underscores the power of X-ray crystallography to provide definitive structural proof for compounds synthesized using this important chemical intermediate.
Patent Landscape and Current Research Trends
Analysis of Intellectual Property Protection for Methyl 5,6-Dichloronicotinate and its Applications
An examination of the patent landscape for this compound, also known by its IUPAC name methyl 5,6-dichloropyridine-3-carboxylate, reveals its primary value as a key intermediate in the synthesis of complex molecules, particularly for the pharmaceutical industry. The intellectual property surrounding this compound is less about protecting the molecule itself and more focused on the novel compounds derived from it and their specific applications.
Patents frequently cite this compound as a starting material or intermediate in the synthesis of new chemical entities. For instance, European Patent EP 3094626 B1 discloses the use of methyl 5,6-dichloropyridine-3-carboxylate in the preparation of substituted bicyclic heteroaryl compounds that act as Retinoid X Receptor (RXR) agonists. These compounds are investigated for their potential in treating a range of metabolic diseases.
Similarly, US patent application US20050054701A1 describes the use of 5,6-dichloronicotinic acid methyl ester in the synthesis of heterocyclic inhibitors of MEK (mitogen-activated protein kinase kinase). MEK inhibitors are a class of targeted cancer therapies that have shown promise in treating various malignancies.
The intellectual property protection in these cases extends to the final, more complex molecules and their therapeutic uses, rather than this compound itself. This is a common strategy in pharmaceutical patenting, where the novelty and inventive step lie in the final active pharmaceutical ingredient (API) and its medical application. The patents typically claim the final compound, pharmaceutical compositions containing the compound, and methods of using the compound to treat specific diseases.
The geographical distribution of these patents often aligns with major pharmaceutical markets, including the United States, Europe, and Japan, reflecting the global nature of drug discovery and development. The assignees of these patents are typically pharmaceutical companies and research institutions actively involved in the discovery of new therapeutic agents.
While direct patents on the synthesis of this compound are less common, process patents related to the efficient and scalable production of this and other dichloronicotinate derivatives may exist. These patents would be of significant interest to chemical manufacturing companies that supply this key intermediate to the pharmaceutical and agrochemical industries.
Emerging Research Areas and Future Perspectives for Dichloronicotinate Chemistry
The chemistry of dichloronicotinates, including this compound, is a dynamic field with several emerging research areas and promising future perspectives. The presence of two chlorine atoms on the pyridine (B92270) ring, along with the methyl ester group, provides multiple sites for chemical modification, making it a versatile scaffold for combinatorial chemistry and the development of new functional molecules.
Medicinal Chemistry: A primary driver of research in dichloronicotinate chemistry is the quest for new therapeutic agents. The pyridine nucleus is a common motif in many approved drugs, and the dichloro substitution pattern offers a unique electronic and steric profile that can be exploited to fine-tune the pharmacological properties of a molecule.
Emerging research focuses on utilizing dichloronicotinate derivatives as building blocks for the synthesis of:
Kinase Inhibitors: As demonstrated by the patent literature, dichloronicotinates are valuable precursors for MEK inhibitors. Future research is likely to explore their use in developing inhibitors for other kinases implicated in cancer and inflammatory diseases. The chlorine atoms can be strategically displaced by various nucleophiles to introduce diversity and optimize binding to the target kinase.
Nuclear Receptor Modulators: The successful use of a dichloronicotinate derivative in the synthesis of RXR agonists highlights the potential of this scaffold in modulating the activity of nuclear receptors. This opens up avenues for the discovery of new treatments for metabolic disorders, cancer, and inflammatory conditions.
Novel Antibacterial and Antiviral Agents: The functionalization of the pyridine ring is a well-established strategy in the development of anti-infective agents. The unique substitution pattern of dichloronicotinates could lead to the discovery of compounds with novel mechanisms of action to combat drug-resistant pathogens.
Agrochemicals: The pyridine ring is also a key component of many successful herbicides, insecticides, and fungicides. Dichloronicotinate derivatives can serve as intermediates for the synthesis of new agrochemicals with improved efficacy, selectivity, and environmental profiles. Research in this area is likely to focus on the development of compounds that target specific pests or weeds while minimizing harm to non-target organisms and the environment.
Materials Science: While less explored, the unique electronic properties of halogenated pyridines suggest potential applications in materials science. Dichloronicotinate derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or catalysts. The ability to tune the electronic properties of the pyridine ring through functionalization of the chloro and ester groups makes this an intriguing area for future research.
Advances in Synthetic Methodology: A significant trend in organic chemistry is the development of more efficient and sustainable synthetic methods. Future research in dichloronicotinate chemistry will likely focus on:
Cross-Coupling Reactions: The development of novel palladium- or copper-catalyzed cross-coupling reactions to selectively functionalize the C-Cl bonds of dichloronicotinates. This would allow for the rapid and efficient synthesis of diverse libraries of compounds for biological screening.
C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring would provide a more atom-economical approach to synthesizing complex derivatives.
Flow Chemistry: The use of continuous flow technologies for the synthesis of dichloronicotinate derivatives could offer advantages in terms of safety, scalability, and efficiency.
Q & A
Q. What are the optimal experimental conditions for synthesizing Methyl 5,6-Dichloronicotinate, and how can purity be verified?
Q. How can researchers mitigate safety risks when handling this compound?
- Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coat, and goggles. Work in a fume hood to avoid inhalation. Store in airtight containers at room temperature, away from incompatible materials (strong bases/oxidizers). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS hazard codes (e.g., H315: skin irritation) for risk mitigation .
Q. What standard catalytic systems are effective for functionalizing this compound in cross-coupling reactions?
- Methodological Answer: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings. Optimize ligand choice (e.g., DABCO for SNAr reactions) to enhance regioselectivity. Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent catalyst deactivation. Monitor reaction progress via TLC or in situ spectroscopy .
Advanced Research Questions
Q. How can computational models predict regioselectivity in reactions involving this compound?
Q. How should researchers resolve contradictions in regioselectivity data across different reaction conditions?
- Methodological Answer: Conduct systematic kinetic studies (e.g., variable-temperature NMR or stopped-flow experiments) to isolate electronic vs. steric effects. Compare computational predictions (DFT) with experimental outcomes under varying conditions (solvent polarity, catalyst loading). Use 2D NMR (HMBC, NOESY) to unambiguously assign regioisomers .
Q. What methodologies enable ecological impact assessment of this compound?
- Methodological Answer: Perform OECD guideline tests:
- Persistence: Measure half-life in soil/water via HPLC-MS.
- Bioaccumulation: Calculate log Kow (octanol-water partition coefficient).
- Toxicity: Use Daphnia magna or algal growth inhibition assays.
Cross-reference with databases (e.g., EFSA) for analogous chloronicotinates .
Data Contradiction Analysis Framework
For conflicting results (e.g., divergent regioselectivity), apply:
Source Evaluation: Check data origin (synthetic route, purity, analytical methods).
Contextual Factors: Compare temperature, solvent, and catalyst variations.
Statistical Validation: Use ANOVA or Bayesian analysis to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
